molecular formula C21H16ClN5O2 B14981498 1-[7-(4-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

1-[7-(4-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

Cat. No.: B14981498
M. Wt: 405.8 g/mol
InChI Key: DTONFJGMSYVPJW-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is a heterocyclic compound that features a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE stands out due to its unique triazolopyrimidine core, which imparts distinct biological properties. Its ability to inhibit CDK2/cyclin A2 and its potential as an antimicrobial and antiviral agent make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C21H16ClN5O2

Molecular Weight

405.8 g/mol

IUPAC Name

1-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H16ClN5O2/c22-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)23-20-24-21(25-27(17)20)26-18(28)10-11-19(26)29/h1-9,12,17H,10-11H2,(H,23,24,25)

InChI Key

DTONFJGMSYVPJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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